Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate
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Overview
Description
Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol . This compound belongs to the class of esters and is characterized by the presence of a pyrazole ring substituted with a cyclopentyl group and a methyl propiolate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical addition followed by intramolecular cyclization, which affords the pyrazole skeleton under mild conditions with wide group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves standard organic synthesis techniques, including the use of high-quality reagents and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of pharmaceuticals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to exhibit tautomerism, which can influence its reactivity and biological activity . The compound may interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate is unique due to the presence of the cyclopentyl group, which can influence its chemical and biological properties
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl 3-(1-cyclopentylpyrazol-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C12H14N2O2/c1-16-12(15)7-6-10-8-13-14(9-10)11-4-2-3-5-11/h8-9,11H,2-5H2,1H3 |
InChI Key |
ZMDXXKVQTXRFOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=CN(N=C1)C2CCCC2 |
Origin of Product |
United States |
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